1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione
CAS No.:
Cat. No.: VC17775936
Molecular Formula: C9H16N2O2
Molecular Weight: 184.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N2O2 |
|---|---|
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | 1-(2-amino-3-methylbutyl)pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C9H16N2O2/c1-6(2)7(10)5-11-8(12)3-4-9(11)13/h6-7H,3-5,10H2,1-2H3 |
| Standard InChI Key | WSJCCZYRMPLSHN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(CN1C(=O)CCC1=O)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound has the systematic IUPAC name 1-(2-amino-3-methylbutyl)pyrrolidine-2,5-dione and a molecular formula of , corresponding to a molecular weight of 184.24 g/mol. Its structural uniqueness arises from the substitution pattern on the pyrrolidine ring, where the 3-methylbutyl side chain introduces steric and electronic effects that modulate reactivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 184.24 g/mol | |
| SMILES Notation | CC(C)C(CN1C(=O)CCC1=O)N | |
| InChI Key | WSJCCZYRMPLSHN-UHFFFAOYSA-N |
The SMILES string (CC(C)C(CN1C(=O)CCC1=O)N) encodes the branched alkyl chain and the dione ring, while the InChI Key ensures unambiguous chemical identification in databases.
Crystallographic and Spectroscopic Data
Although experimental crystallographic data for this compound remain unpublished, Density Functional Theory (DFT) simulations predict a planar pyrrolidine ring with slight puckering due to steric interactions from the 3-methylbutyl group. Infrared (IR) spectroscopy of related pyrrolidine-2,5-diones shows strong absorption bands at 1,710–1,750 cm, characteristic of carbonyl stretching vibrations . Nuclear Magnetic Resonance (NMR) spectra would theoretically exhibit distinct signals for the amino proton ( ppm) and carbonyl carbons ( ppm in NMR).
Synthesis and Reaction Pathways
Multicomponent Reaction Strategies
The synthesis of 1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione typically involves a three-component reaction between ethyl 2,4-dioxovalerate, a primary amine, and formaldehyde in ethanol under reflux. This method achieves yields of 65–75% after purification via column chromatography. Key steps include:
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Nucleophilic Attack: The amine reacts with the electrophilic carbonyl of ethyl 2,4-dioxovalerate, forming an imine intermediate.
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Cyclization: Intramolecular aldol condensation generates the pyrrolidine ring.
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Side-Chain Functionalization: The 3-methylbutyl group is introduced via alkylation or reductive amination.
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes rate |
| Solvent | Ethanol | Enhances solubility |
| Catalyst | None required | Reduces cost |
Computational Mechanistic Insights
Chemical Reactivity and Derivatization
Nucleophilic Substitution
The primary amino group exhibits strong nucleophilicity (), enabling reactions with:
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Electrophiles: Acyl chlorides (e.g., acetyl chloride) form amide derivatives.
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Carbonyl Compounds: Condensation with ketones yields Schiff bases.
Ring-Opening Polymerization
Under basic conditions (e.g., NaOH), the pyrrolidine-2,5-dione ring undergoes anionic ring-opening polymerization, producing poly(amide-ester) copolymers with molecular weights up to 15,000 Da. These polymers show potential as biodegradable drug carriers .
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